N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at the 2 and 5 positions, and an indazole ring attached to the 4 position of the pyrimidine ring. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine typically involves the reaction of 2,5-dichloropyrimidine with 1H-indazole-5-amine. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield N-alkyl or N-aryl derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,5-dichloropyrimidin-4-yl)-1H-pyrazol-5-amine
- N-(2,5-dichloropyrimidin-4-yl)-1H-benzimidazol-5-amine
- N-(2,5-dichloropyrimidin-4-yl)-1H-triazol-5-amine
Uniqueness
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine is unique due to its specific combination of a pyrimidine ring with an indazole ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C11H7Cl2N5 |
---|---|
Molekulargewicht |
280.11 g/mol |
IUPAC-Name |
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine |
InChI |
InChI=1S/C11H7Cl2N5/c12-8-5-14-11(13)17-10(8)16-7-1-2-9-6(3-7)4-15-18-9/h1-5H,(H,15,18)(H,14,16,17) |
InChI-Schlüssel |
LRZUGBDZZFDLBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1NC3=NC(=NC=C3Cl)Cl)C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.